
Meclizine dihydrochloride
Übersicht
Beschreibung
Meclozin-Dihydrochlorid ist ein Antihistaminikum der ersten Generation, das zur Piperazin-Klasse gehört. Es wird hauptsächlich wegen seiner Antiemetika- und Antivertigo-Eigenschaften eingesetzt, wodurch es bei der symptomatischen Behandlung von Übelkeit, Erbrechen und Schwindel im Zusammenhang mit Reisekrankheit und vestibulären Erkrankungen wirksam ist .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Meclozin-Dihydrochlorid beinhaltet die Reaktion von 1-(4-Chlorbenzhydryl)piperazin mit 3-Methylbenzylchlorid in Gegenwart einer Base wie Natriumhydroxid. Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Ethanol oder Methanol unter Rückflussbedingungen durchgeführt. Das Produkt wird dann gereinigt und durch Behandlung mit Salzsäure in seine Dihydrochloridsalzform umgewandelt .
Industrielle Produktionsmethoden
In industriellen Umgebungen folgt die Produktion von Meclozin-Dihydrochlorid ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und Durchflusssysteme, um eine effiziente Produktion zu gewährleisten. Das Endprodukt wird strengen Qualitätskontrollen unterzogen, um seine Reinheit und Wirksamkeit zu gewährleisten .
Analyse Chemischer Reaktionen
Route 1: N-Alkylation Method
- Halogenation : (4-Chlorophenyl)-phenylmethanol reacts with thionyl chloride (SOCl₂) to form the corresponding benzyl chloride.
- Acetylpiperazine Addition : The benzyl chloride intermediate reacts with acetylpiperazine.
- Acid Cleavage : Dilute sulfuric acid (H₂SO₄) removes the acetyl group, generating a free piperazine intermediate.
- N-Alkylation : 3-Methylbenzyl chloride reacts with the piperazine ring, forming meclizine base.
- Salt Formation : The base is treated with hydrochloric acid (HCl) to yield meclizine dihydrochloride .
Route 2: Reductive Alkylation Method
- Reductive Amination : 3-Methylbenzaldehyde undergoes reductive N-alkylation with the piperazine intermediate using hydrogen gas (H₂) and Raney nickel as a catalyst.
- Salt Formation : The product is converted to the dihydrochloride salt .
Parameter | N-Alkylation Method | Reductive Alkylation Method |
---|---|---|
Key Reagent | 3-Methylbenzyl chloride | 3-Methylbenzaldehyde |
Catalyst | None | Raney nickel |
Reaction Conditions | Ambient temperature | Hydrogen pressure, elevated temp |
Yield Optimization | Requires stoichiometric control | Higher selectivity for target |
Metabolic Reactions
Meclizine undergoes hepatic metabolism primarily mediated by cytochrome P450 enzymes:
- Aromatic Hydroxylation : CYP2D6 oxidizes the chlorophenyl ring, forming hydroxylated metabolites .
- Benzylic Oxidation : The methyl group on the benzyl moiety is oxidized to a carboxylic acid derivative .
Metabolic Pathway | Enzyme | Primary Metabolites | Excretion Route |
---|---|---|---|
Aromatic hydroxylation | CYP2D6 | 4-Hydroxy-meclizine | Urine (80%) |
Benzylic oxidation | CYP2D6 | 3-Methylbenzoic acid conjugate | Feces (20%) |
Thermal Decomposition
Under elevated temperatures (>200°C), this compound decomposes into hazardous byproducts:
- Primary Products : Hydrogen chloride (HCl), nitrogen oxides (NOₓ), and chlorinated aromatic compounds .
- Mechanism : Cleavage of the piperazine ring and degradation of the benzyl groups via radical intermediates.
Decomposition Stage | Temperature Range | Observed Byproducts |
---|---|---|
Initial | 200–250°C | HCl gas, residual carbon |
Advanced | 250–300°C | NOₓ, polycyclic aromatic hydrocarbons |
Crystallization and Stability
The crystal structure (space group P2₁/c) reveals stabilization via intermolecular interactions:
- Hydrogen Bonding : N–H⋯Cl⁻ interactions between protonated piperazine nitrogens and chloride ions .
- Pi-Stacking : Parallel-displaced and T-shaped interactions between aromatic rings (e.g., chlorophenyl and methylbenzyl groups) .
- Weak Interactions : C–H⋯Cl⁻ bonds contribute to lattice cohesion .
Interaction Type | Bond Length (Å) | Energy (kcal/mol) | Role in Stability |
---|---|---|---|
N–H⋯Cl⁻ | 2.1–2.3 | -5.2 to -7.8 | Primary lattice reinforcement |
C–H⋯Cl⁻ | 2.5–3.0 | -1.5 to -3.0 | Secondary stabilization |
Pi-Stacking | 3.4–3.8 | -2.0 to -4.5 | Prevents molecular slippage |
Pharmacological Interactions
While not direct chemical reactions, this compound exhibits competitive binding at the histamine H₁ receptor:
- Inverse Agonism : Displaces histamine by binding to transmembrane domains Trp103, Asp107, and Tyr458 .
- Selectivity : Weak halogen bonding (vs. second-gen antihistamines like levocetirizine) reduces CNS penetration .
Stability in Formulation
This compound tablets (Antivert®) maintain integrity under standard storage conditions:
Wissenschaftliche Forschungsanwendungen
Clinical Applications
1.1 Motion Sickness and Vertigo Management
Meclizine is primarily indicated for the symptomatic treatment of motion sickness, characterized by dizziness, nausea, and vomiting. It is also effective in managing vertigo associated with vestibular disorders, such as Meniere's disease. According to guidelines from the American Academy of Otolaryngology-Head and Neck Surgery (AAO-HNS), meclizine is recommended for suppressing vertigo and nausea in patients with Meniere's disease .
1.2 Off-Label Uses
In addition to its FDA-approved indications, meclizine is used off-label for conditions such as:
- Benign Paroxysmal Positional Vertigo (BPPV) : Meclizine can alleviate symptoms related to BPPV.
- Vestibular Migraine : It has been reported to manage acute attacks effectively.
- Withdrawal Symptoms : A case study highlighted its efficacy in treating severe nausea following the discontinuation of transdermal scopolamine .
Emerging Research Applications
2.1 Achondroplasia Treatment
Recent studies have investigated meclizine's potential in treating achondroplasia, a genetic disorder characterized by abnormal bone growth due to mutations in the FGFR3 gene. Research indicates that meclizine inhibits FGFR3 signaling pathways, promoting bone growth in animal models . A phase 1b clinical trial demonstrated that meclizine was well-tolerated in children with achondroplasia, suggesting its potential as a therapeutic agent for this condition .
2.2 Cardiovascular Preconditioning
Meclizine has been identified as a promising candidate for preemptive prophylaxis in patients at high risk of stroke or myocardial infarction. Its mechanism involves chemical preconditioning that may protect against ischemic damage .
Structural Insights and Mechanisms of Action
Recent advancements in structural biology have provided insights into meclizine's molecular interactions. Studies utilizing microcrystal electron diffraction (MicroED) have elucidated the crystal structure of meclizine dihydrochloride, revealing its binding mechanism to the histamine H1 receptor . This understanding is crucial for optimizing drug design and enhancing therapeutic efficacy.
Case Studies and Clinical Trials
Wirkmechanismus
Meclizine dihydrochloride exerts its effects primarily through antagonism of the histamine H1 receptors. By blocking these receptors, meclizine inhibits the signaling pathways involved in the transmission of nausea and vomiting signals from the vestibular nuclei to the chemoreceptor trigger zone and the medullary vomiting center. Additionally, meclizine may decrease labyrinth excitability and vestibular stimulation, contributing to its antivertigo effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Diphenhydramin: Ein weiteres Antihistaminikum der ersten Generation mit ähnlichen Antiemetika-Eigenschaften.
Cyclizin: Ein Piperazin-Derivat mit vergleichbaren Anwendungen bei der Behandlung von Reisekrankheit und Schwindel.
Promethazin: Ein Phenothiazin-Derivat mit starken Antiemetika- und sedativen Wirkungen
Einzigartigkeit von Meclozin-Dihydrochlorid
Meclozin-Dihydrochlorid ist einzigartig in seiner Kombination aus Antihistamin-, Antiemetika- und Antivertigo-Eigenschaften. Im Gegensatz zu einigen anderen Antihistaminika hat Meclozin eine relativ geringe sedative Wirkung, was es für den Einsatz in Situationen geeignet macht, in denen Schläfrigkeit unerwünscht ist. Seine lange Wirkdauer und sein günstiges Sicherheitsprofil unterscheiden es außerdem von anderen ähnlichen Verbindungen .
Biologische Aktivität
Meclizine dihydrochloride is a first-generation antihistamine primarily used to treat motion sickness and vertigo. Its biological activity is characterized by its interaction with histamine H1 receptors, which plays a crucial role in its therapeutic effects and side effects. This article explores the biological mechanisms, pharmacodynamics, and clinical implications of this compound, supported by relevant research findings.
Meclizine acts as an H1 receptor antagonist , inhibiting the action of histamine at the H1 receptor sites in the central nervous system (CNS). This inhibition helps to alleviate symptoms of nausea, vomiting, and dizziness associated with motion sickness. The drug's mechanism involves:
- Antagonistic Action : Meclizine binds to H1 receptors, blocking histamine signaling pathways that mediate nausea and vestibular stimulation.
- Anticholinergic Effects : It possesses antimuscarinic properties, contributing to its sedative effects and potential side effects such as dry mouth and drowsiness .
Pharmacodynamics
The pharmacodynamics of meclizine indicate its effectiveness in reducing vestibular excitability:
- Onset of Action : Approximately 1 hour after oral administration.
- Duration : Effects can last from 8 to 24 hours.
- Plasma Concentration : Peak plasma concentrations are reached around 3 hours post-dose .
Structural Insights
Recent studies utilizing microcrystal electron diffraction (MicroED) have elucidated the three-dimensional structure of this compound. This research revealed:
- The presence of two racemic enantiomers (R/S) within the crystal structure.
- Strong hydrogen bonding interactions that stabilize the crystal lattice .
Understanding the structural nuances aids in grasping how meclizine interacts with its target receptors.
Biological Activity and Clinical Applications
Meclizine's biological activity extends beyond its antihistaminic properties:
- Pregnane X Receptor Activation : Meclizine acts as an agonist for the human pregnane X receptor (hPXR), enhancing gene expression related to drug metabolism in hepatocytes. This property suggests potential implications for drug-drug interactions and metabolic pathways .
- Neuroprotective Effects : Studies indicate that meclizine may confer neuroprotection in models of neurodegenerative diseases by attenuating mitochondrial dysfunction and promoting glycolysis .
Case Studies and Clinical Findings
Meclizine has been widely studied for its efficacy in various clinical settings:
- Motion Sickness : A study demonstrated that meclizine significantly reduced symptoms of motion sickness compared to placebo, highlighting its effectiveness in preventing nausea during travel.
- Vertigo Management : Clinical trials have shown that meclizine is beneficial for patients experiencing vertigo due to vestibular disorders, providing symptomatic relief .
- Pregnancy-related Nausea : Meclizine has been reported to alleviate morning sickness in pregnant women, with effectiveness noted in approximately 75% of cases .
Adverse Effects
While meclizine is effective, it is associated with several adverse effects due to its central nervous system activity:
Eigenschaften
CAS-Nummer |
1104-22-9 |
---|---|
Molekularformel |
C25H28Cl2N2 |
Molekulargewicht |
427.4 g/mol |
IUPAC-Name |
1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine;hydrochloride |
InChI |
InChI=1S/C25H27ClN2.ClH/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23;/h2-13,18,25H,14-17,19H2,1H3;1H |
InChI-Schlüssel |
GJNMJOHYRWHJQB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl |
Kanonische SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl |
Aussehen |
Solid powder |
Key on ui other cas no. |
163837-33-0 163837-34-1 1104-22-9 |
Piktogramme |
Irritant; Health Hazard |
Verwandte CAS-Nummern |
569-65-3 (Parent) |
Synonyme |
Agyrax Antivert Bonamine Bonine Chiclida D Vert D-Vert Dihydrochloride, Meclizine DVert Histametizyn Hydrochloride, Meclizine Meclizine Meclizine Dihydrochloride Meclizine Hydrochloride Meclizine Monohydrochloride Meclozine Monohydrochloride, Meclizine Parachloramine Ru Vert M Ru-Vert-M |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.